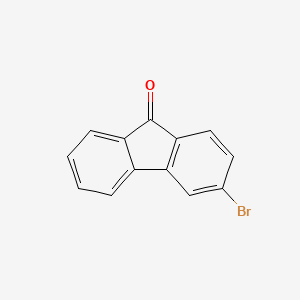

3-Bromo-9H-fluoren-9-one

Description

The exact mass of the compound 3-Bromo-9H-fluoren-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73092. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-9H-fluoren-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-9H-fluoren-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRAQISPRVFAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291095 | |

| Record name | Fluoren-9-one, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041-19-2 | |

| Record name | 2041-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-9-one, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-9H-fluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-9H-fluoren-9-one CAS number 2041-19-2 properties

An In-depth Technical Guide to 3-Bromo-9H-fluoren-9-one: Properties, Synthesis, and Applications

Introduction

3-Bromo-9H-fluoren-9-one, identified by CAS Number 2041-19-2, is an aromatic organic compound featuring a fluorenone backbone substituted with a bromine atom.[1][2] This substitution introduces significant electronic and steric influences, making it a versatile and highly valuable building block in synthetic organic chemistry. The fluorenone core itself is a privileged scaffold, present in numerous molecules with significant biological activities and advanced material properties.[3][4] Its rigid, planar, and conjugated structure imparts unique photophysical characteristics, while the ketone and aryl bromide functional groups serve as reactive handles for extensive chemical modification.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core properties, synthesis, characterization, reactivity, and applications of this important chemical intermediate.

Physicochemical and Spectroscopic Properties

3-Bromo-9H-fluoren-9-one typically appears as a solid ranging in color from white to yellow or orange crystalline powder.[5] Its core chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2041-19-2 | [2] |

| Molecular Formula | C₁₃H₇BrO | [2] |

| Molecular Weight | 259.10 g/mol | [2] |

| Appearance | White to Yellow to Orange powder/crystal | [5] |

| Melting Point | 162.0 to 166.0 °C | [5] |

| Boiling Point | 391.3 ± 21.0 °C (Predicted) | |

| Density | 1.609 ± 0.06 g/cm³ (Predicted) | |

| Purity | >98.0% (GC) | [5] |

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Bromo-9H-fluoren-9-one. The expected spectral characteristics are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The spectrum is expected to show seven distinct signals in the aromatic region (typically δ 7.2-7.8 ppm). The protons on the brominated ring will exhibit splitting patterns influenced by their position relative to the bromine and the carbonyl group, while the four protons on the unsubstituted ring will show more typical aromatic couplings.

-

¹³C NMR: The spectrum should display 13 signals for the unique carbon atoms. The carbonyl carbon (C9) is expected to be the most downfield, typically appearing around δ 190-195 ppm. The carbon atom directly bonded to the bromine (C3) will be significantly influenced by the halogen's electronegativity and anisotropy. Reference spectra for various fluorenone derivatives can be used for comparative analysis.[2][6]

-

-

Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the range of 1710-1720 cm⁻¹. This is typical for an aryl ketone within a five-membered ring. Other notable peaks include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and various C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[6][7]

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the M+2 peak will appear with a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8] Key fragmentation pathways likely include the loss of a CO group (M-28) and the cleavage of the C-Br bond.

Synthesis and Purification

The most direct and efficient synthesis of 3-Bromo-9H-fluoren-9-one is achieved through the oxidation of its corresponding fluorene precursor, 3-bromo-9H-fluorene. While numerous methods exist for oxidizing fluorenes, air oxidation under basic conditions is a cost-effective, environmentally conscious, and high-yielding approach.[9][10]

Experimental Protocol: Synthesis via Air Oxidation

This protocol is adapted from a general method for the aerobic oxidation of fluorene derivatives.[9][10] The causality for this choice rests on its mild conditions (room temperature, atmospheric pressure), use of an inexpensive base (KOH) and oxidant (air), and high reported yields and purity for analogous substrates.

Materials:

-

3-Bromo-9H-fluorene

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-9H-fluorene (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5-0.7 M. The weight ratio of substrate to THF should be in the range of 1:4 to 1:6.[9]

-

Addition of Base: To the stirring solution, add powdered potassium hydroxide (KOH) (1.0-1.5 eq). The molar ratio is critical; using KOH facilitates the formation of a fluorenyl anion, which is the key intermediate for aerobic oxidation.

-

Oxidation: Allow the mixture to stir vigorously at room temperature, open to the atmosphere (or with an air inlet), for 3-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the excess KOH and any inorganic byproducts.

-

Workup - Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF.

-

Workup - Aqueous Wash: Redissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes any remaining water-soluble impurities.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-9H-fluoren-9-one.

Caption: Workflow for the synthesis of 3-Bromo-9H-fluoren-9-one.

Purification Protocol

The crude product can be purified by one of the following standard laboratory techniques to achieve >98% purity.

-

Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is often effective for fluorenone derivatives.[5] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Column Chromatography: For removing closely related impurities, silica gel column chromatography is highly effective. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically used.[6] Fractions are collected and analyzed by TLC to isolate the pure compound.

Chemical Reactivity and Key Reactions

The dual functionality of 3-Bromo-9H-fluoren-9-one—an aryl bromide and a ketone—provides two distinct sites for chemical modification, making it a powerful synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for constructing C-C bonds.

Mechanistic Rationale: This reaction allows for the facile introduction of new aryl, heteroaryl, or vinyl substituents onto the fluorenone core. This is critical for tuning the electronic and photophysical properties of the molecule for applications in materials science (e.g., OLEDs) or for building complex molecular architectures in drug discovery.[11][12] The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product.

Caption: Suzuki-Miyaura cross-coupling at the C3-position.

Nucleophilic Addition to the Carbonyl Group

The ketone at the C9 position is electrophilic and susceptible to nucleophilic attack. This allows for the transformation of the carbonyl into a wide array of other functional groups.

Mechanistic Rationale: Reactions at this position are crucial for altering the three-dimensional shape of the molecule and introducing new points of diversity. For example, reaction with Grignard or organolithium reagents converts the ketone to a tertiary alcohol, breaking the planarity of the fluorenone system.[13] Condensation reactions with amine derivatives, such as hydroxylamine or thiosemicarbazides, are used to synthesize oximes and thiosemicarbazones, which are important pharmacophores in their own right.[14][15]

Caption: Nucleophilic reactions at the C9-carbonyl group.

Applications in Research and Drug Development

The fluorenone scaffold is a key component in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antiviral, antibiotic, and neuromodulatory effects.[3][4] 3-Bromo-9H-fluoren-9-one serves as an essential starting material for accessing novel derivatives for screening and development.

-

Antimicrobial and Antibiofilm Agents: Research has demonstrated that derivatives of fluorenone oximes possess significant antimicrobial properties. The fluorenone core can be functionalized at the C9-oxime position with various carbamoyl groups. In these studies, the nature of the substituents plays a critical role in the spectrum of activity, with electron-withdrawing groups enhancing activity against bacteria like Staphylococcus aureus and other groups improving antifungal activity against Candida albicans.[15] 3-Bromo-9H-fluoren-9-one is an ideal precursor for creating a library of such compounds through Suzuki coupling prior to oxime formation, allowing for systematic exploration of the structure-activity relationship (SAR).

-

Anticancer Drug Discovery: The planar, aromatic structure of fluorenone allows it to intercalate with DNA, a mechanism exploited in some anticancer agents. Furthermore, the fluorenone scaffold is present in molecules that act as kinase inhibitors.[3] The ability to functionalize 3-Bromo-9H-fluoren-9-one at both the C3 and C9 positions provides a powerful strategy for developing novel inhibitors with improved potency and selectivity for specific cancer-related targets.

-

Materials Science: While the primary focus of this guide is on drug development, it is noteworthy that fluorene and fluorenone derivatives are widely used in materials science as components of Organic Light Emitting Diodes (OLEDs) and other optoelectronic devices.[6] The aryl bromide functionality of the title compound allows for its incorporation into conjugated polymers through cross-coupling reactions.

Safety and Handling

3-Bromo-9H-fluoren-9-one is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

P280: Wear protective gloves, eye protection, and face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Work should be conducted in a well-ventilated fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

-

The toxicological properties have not been fully investigated, and as with all laboratory chemicals, appropriate caution should be exercised.

References

-

Lin, H.-C., et al. (2018). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Organics, 3(4), 31. [Link]

-

Organic Syntheses. 9H-Fluorene, 9-bromo-9-phenyl-. [Link]

-

Glinma, B., et al. (2019). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research, 4(4), 20-25. [Link]

- Google Patents.

-

PubChem. 3-Bromo-9H-fluoren-9-one. National Center for Biotechnology Information. [Link]

-

Patel, S., et al. (2020). A Perspective on Synthesis and Applications of Fluorenones. ChemistrySelect, 5(43), 13531-13552. [Link]

-

ResearchGate. Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)- 9H-fluoren-9-ols, Aryl Aminoamides and N-Bromosuccinimide. [Link]

-

National Institute of Standards and Technology. 9H-Fluoren-9-one. NIST Chemistry WebBook. [Link]

-

National Institutes of Health. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

National Institutes of Health. Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes. [Link]

-

ResearchGate. ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. [Link]

-

Glinma, B., et al. (2019). Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research. [Link]

-

RACO (Revistes Catalanes amb Accés Obert). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

National Institutes of Health. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Microbicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. [Link]

-

Chegg.com. Solved The 1H-NMR and 13C-NMR spectra of 9-fluorenol. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Google Patents.

-

LabArchives. Organic Chemistry. [Link]

-

ResearchGate. A typical biological sample's FTIR spectrum, with peak assignments.... [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]

-

YouTube. Lab 3: Recrystallization of an Impure Unknown. [Link]

-

Frontiers. Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. [Link]

-

ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of the Bis(triflate) of 1,4-Dihydroxy-9H-fluoren-9-one. [Link]

-

Reddit. 9-fluorenone IR spectrum. [Link]

Sources

- 1. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Bromo-9H-fluoren-9-one | C13H7BrO | CID 251999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 9H-Fluoren-9-one [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. reddit.com [reddit.com]

- 8. m.youtube.com [m.youtube.com]

- 9. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. ujpronline.com [ujpronline.com]

- 15. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-9H-fluoren-9-one

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of 3-Bromo-9H-fluoren-9-one

3-Bromo-9H-fluoren-9-one is more than a mere chemical compound; it is a versatile and highly valuable building block in the landscape of modern organic synthesis. Its rigid, planar fluorenone core, functionalized with a strategically placed bromine atom, serves as a pivotal intermediate for creating complex molecules with applications ranging from advanced organic light-emitting diodes (OLEDs) and polymers to novel pharmaceutical agents. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the precise and controlled introduction of diverse functionalities. This guide offers a comprehensive, field-tested perspective on its synthesis from 3-bromofluorene, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that ensure a successful, high-yield transformation.

The Core Transformation: Mechanism of Aerobic Oxidation

The conversion of 3-bromofluorene to 3-bromo-9H-fluoren-9-one is an oxidation reaction that specifically targets the methylene bridge (C9 position) of the fluorene scaffold.[1] While various classical oxidizing agents like chromium trioxide can achieve this, a more contemporary, efficient, and environmentally benign approach utilizes atmospheric oxygen in a base-catalyzed process.[2]

Mechanistic Rationale:

The key to this transformation lies in the acidity of the C9 protons. The fluorenyl system's aromaticity makes these protons significantly more acidic (pKa ≈ 22.6 in DMSO) than typical methylene protons. This allows a moderately strong base, such as potassium hydroxide (KOH), to deprotonate the C9 position, generating a resonance-stabilized fluorenyl anion.[3] This anion is the crucial reactive intermediate.

The subsequent reaction with molecular oxygen (O₂) from the air proceeds through a radical mechanism. The fluorenyl anion reacts with O₂ to form a fluorenylperoxy anion intermediate. This intermediate then undergoes further reaction and bond cleavage, ultimately leading to the formation of the ketone at the C9 position and completing the oxidation.[3] The overall process is a highly efficient cascade that leverages the inherent chemical properties of the fluorene core.[4]

Caption: Base-catalyzed formation of the fluorenyl anion intermediate.

Synthesis Protocol: A Self-Validating Workflow

This protocol is designed for high yield and purity, leveraging mild conditions and readily available reagents. The method's trustworthiness stems from its simplicity and the high efficiency reported in analogous syntheses.[5][6]

Reagents and Equipment

| Reagent/Equipment | Purpose | Notes |

| 3-Bromofluorene | Starting Material | Ensure high purity for optimal results. |

| Potassium Hydroxide (KOH) | Base Catalyst | Use pellets or flakes. |

| Tetrahydrofuran (THF) | Reaction Solvent | Anhydrous grade is preferred but not strictly necessary. |

| Deionized Water | Washing/Workup | |

| Round-bottom flask | Reaction Vessel | Sized appropriately for the reaction scale. |

| Magnetic Stirrer & Bar | Agitation | Ensures homogeneous reaction mixture. |

| Reflux Condenser | Solvent Retention (optional, for heating) | Not required for room temperature reaction. |

| Buchner Funnel & Flask | Product Isolation | For vacuum filtration. |

Step-by-Step Experimental Procedure

The following procedure is based on established methods for the oxidation of substituted fluorenes, which consistently report yields exceeding 98% and purities over 99%.[5][6]

-

Dissolution: In a 250 mL round-bottom flask, dissolve 3-bromofluorene (e.g., 20g, 0.082 mol) in tetrahydrofuran (120 mL). The typical weight ratio of fluorene compound to THF is between 1:4 and 1:6.[6]

-

Catalyst Addition: To the stirred solution, add potassium hydroxide (e.g., 4.57g, 0.082 mol). A 1:1 molar ratio of the fluorene compound to KOH is effective.[6]

-

Reaction: Stir the mixture vigorously at room temperature. The flask should be open to the atmosphere (or equipped with a drying tube) to allow air to serve as the oxidant. The reaction is typically complete within 3-6 hours.[5][6]

-

Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot (the ketone product) indicates reaction completion.

-

Workup - Catalyst Removal: Once the reaction is complete, filter the reaction mixture to remove the solid potassium hydroxide.

-

Workup - Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the THF using a rotary evaporator.

-

Workup - Aqueous Wash: To the resulting crude solid, add deionized water (e.g., 100 mL) and stir or sonicate to dissolve any remaining inorganic salts.

-

Isolation: Collect the solid yellow product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of deionized water.

-

Drying: Dry the product, 3-bromo-9H-fluoren-9-one, in a vacuum oven or air-dry to a constant weight. The expected product is a yellow solid.[6]

Caption: A streamlined workflow for the synthesis of 3-Bromo-9H-fluoren-9-one.

Product Characterization: Confirming Success

Validation of the final product's identity and purity is non-negotiable. The following data provides a benchmark for successful synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₇BrO | [7] |

| Molecular Weight | 259.10 g/mol | [7] |

| Appearance | Yellow Solid | [6] |

| Melting Point | 147-148 °C (for the analogous 2-bromo isomer) | [6] |

| ¹H NMR | The characteristic signal for the two C9 methylene protons in the starting material (a singlet around 4.0 ppm) will be absent in the product spectrum. The aromatic protons will show complex multiplets in the 7.40-7.86 ppm range.[6][8] | [6][8] |

| IR Spectroscopy | The defining feature is the appearance of a strong carbonyl (C=O) stretching vibration, typically around 1710-1740 cm⁻¹.[6] The spectrum for the analogous 2-bromo isomer shows a strong peak at 1738 cm⁻¹.[6] | [6] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of the product (m/z ≈ 258 and 260), reflecting the isotopic pattern of bromine. | [7] |

Safety, Handling, and Waste Disposal

Adherence to safety protocols is paramount for the well-being of the researcher and the integrity of the experiment.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

3-Bromofluorene: Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust.

-

Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. Handle with care as it can cause severe burns.

-

3-Bromo-9H-fluoren-9-one: May cause skin and serious eye irritation.[7] Avoid creating dust. Wash hands thoroughly after handling.[7]

-

Waste Disposal: The aqueous filtrate after product isolation should be neutralized before disposal according to institutional guidelines. Organic solvent waste (THF) should be collected in a designated container for halogenated or non-halogenated waste, as appropriate.

Conclusion

The base-catalyzed aerobic oxidation of 3-bromofluorene represents a highly efficient, scalable, and economical route to 3-bromo-9H-fluoren-9-one. By understanding the mechanistic underpinnings of the fluorenyl anion's reactivity, researchers can confidently execute this protocol to generate high-purity material essential for downstream applications in drug discovery and materials science. This guide provides the necessary framework for not only performing the synthesis but also understanding the critical parameters that govern its success.

References

- CN104030906A - Method for preparing 9-fluorenone by liquid-phase oxidation.

-

Organic Syntheses - 9H-Fluorene, 9-bromo-9-phenyl-. [Link]

-

ResearchGate - A plausible mechanism for the synthesis of fluorenone from fluorene. [Link]

- CN1962597A - Oxidation preparation method for 9- fluorenone compound

-

Studylib - 9-Fluorenone Reduction: Lab Experiment & Analysis. [Link]

- CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene.

-

PubChem - 3-Bromo-9H-fluoren-9-one. National Center for Biotechnology Information. [Link]

-

OpenBU - Borohydride Reduction of Fluorenone. Boston University. [Link]

- CN100343217C - Method for oxidizing fluorene to 9-fluorenone.

-

ResearchGate - Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. [Link]

-

Anasazi Instruments - OXIDATION OF 9-FLUORENOL. [Link]

-

Royal Society of Chemistry - Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry. [Link]

-

Organic Chemistry Portal - Synthesis of fluorenones. [Link]

-

Study.com - Oxidation of Fluorene to Fluorenone Mechanism. [Link]

Sources

- 1. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]

- 2. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 6. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 7. 3-Bromo-9H-fluoren-9-one | C13H7BrO | CID 251999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aiinmr.com [aiinmr.com]

Technical Guide: Reactivity & Functionalization of 3-Bromo-9H-fluoren-9-one

[1][2][3]

Executive Summary

3-Bromo-9H-fluoren-9-one (CAS: 2041-19-2) represents a critical scaffold in the synthesis of organic semiconductors (OLED hosts) and bioactive small molecules (e.g., Tilorone analogs).[1][2] Unlike its more common 2-isomer, the 3-bromo variant offers a unique substitution vector meta to the biphenyl linkage, altering the conjugation length and solid-state packing of derived materials.[1][3]

This guide provides a definitive technical analysis of the bromine atom’s reactivity in this electron-deficient system.[1][2] It details the kinetic enhancement provided by the C9-carbonyl group, validated protocols for C-C and C-N bond formation, and strategies to maintain chemoselectivity.[1][3]

Electronic Structure & Mechanistic Basis[1][2]

To optimize reactivity, one must understand the electronic environment of the C-Br bond.[1]

The Carbonyl Influence (Activation)

The C9 carbonyl group is a strong electron-withdrawing group (EWG).[1] Through induction (

-

Result: The oxidative addition of Palladium(0) into the C3-Br bond is kinetically accelerated compared to electron-rich aryl bromides (e.g., 3-bromoanisole).[1]

-

Implication: Milder catalysts and lower temperatures can often be employed, reducing the risk of side reactions at the ketone.

Regiochemical Considerations

While the 2-position is electronically coupled para to the biphenyl bridge, the 3-position is meta.[1][2] This results in:

-

Inductive Dominance: The reactivity at C3 is driven more by induction from the C9 ketone than by resonance delocalization.[1][2]

-

Steric Access: The C3 position is relatively unhindered, allowing for coupling with bulky boronic acids or secondary amines.[3]

Figure 1: Mechanistic flow showing how the C9 carbonyl activates the C3-bromine bond for catalytic cross-coupling.[1]

Primary Reactivity: C-C Bond Formation (Suzuki-Miyaura)[1][2]

The Suzuki-Miyaura coupling is the most reliable method for functionalizing 3-bromo-9-fluorenone.[1][2][3] The reaction is robust, but the choice of base is critical to prevent aldol-type condensation at the ketone (though less likely without alpha-protons, base-mediated decomposition can occur).[1][3]

Validated Protocol

Objective: Synthesis of 3-(4-carbazolyl)-9-fluorenone (OLED intermediate).

| Parameter | Condition | Rationale |

| Catalyst | Robust, air-stable precursor sufficient for activated bromides.[1][2] | |

| Ligand | Triphenylphosphine (in catalyst) | Sufficient for this activated substrate; sterically demanding ligands (e.g., SPhos) are rarely needed unless the boronic acid is hindered. |

| Solvent | Toluene : Ethanol : | The biphasic system with ethanol ensures solubility of both the hydrophobic fluorenone and inorganic base.[2] |

| Base | Mild enough to prevent side reactions; strong enough to activate the boronic acid.[1] | |

| Temp/Time | High conversion rates; monitoring by TLC/HPLC required. |

Step-by-Step Methodology

-

Setup: Charge a 3-neck round bottom flask with 3-bromo-9H-fluoren-9-one (1.0 equiv), arylboronic acid (1.2 equiv), and

(2.0 equiv). -

Degassing (Critical): Add the solvent mixture (Toluene/EtOH/Water).[1][2] Sparge with Argon or Nitrogen for 20 minutes.[1][2] Note: Failure to degas leads to homocoupling of the boronic acid and catalyst deactivation.

-

Catalyst Addition: Add

under a positive pressure of inert gas.[1][2] -

Reaction: Heat to

with vigorous stirring. The yellow suspension typically turns dark orange/brown.[1][2] -

Workup: Cool to RT. Dilute with Ethyl Acetate.[1][2] Wash with water (

) and brine ( -

Purification: Silica gel chromatography. Fluorenone derivatives are often highly colored (yellow/orange) and fluorescent, aiding fraction collection.

Secondary Reactivity: C-N Bond Formation (Buchwald-Hartwig)[1][2]

For introducing amine functionality (e.g., for hole-transport materials), Buchwald-Hartwig amination is superior to Ullmann coupling due to milder conditions.[1][3]

Validated Protocol

Objective: Amination with diphenylamine.

| Parameter | Condition | Rationale |

| Catalyst | Source of Pd(0).[1] | |

| Ligand | DPPF or BINAP (4-6 mol%) | Bidentate phosphines prevent |

| Base | Standard base for Buchwald; compatible with the ketone functionality in aprotic solvents.[1] | |

| Solvent | Toluene (Anhydrous) | Non-polar, high boiling point. Must be dry. |

Step-by-Step Methodology

-

Drying: Flame-dry glassware under vacuum; backfill with Argon.[1][2]

-

Charge: Add 3-bromo-9H-fluoren-9-one, amine,

, -

Solvent: Add anhydrous Toluene via syringe.

-

Reaction: Heat to

for 12-24 hours. -

Filter: Filter hot through a Celite pad to remove Palladium black and inorganic salts.[1][2]

-

Purification: Recrystallization from Toluene/Hexane is often sufficient for rigid fluorenone amines.[1][2]

Figure 2: Divergent synthesis pathways for C-C and C-N bond formation starting from the 3-bromo precursor.[1][3]

Troubleshooting & Chemoselectivity

Ketone Protection

In rare cases where the reaction conditions involve strong reducing agents (e.g., Lithium-Halogen exchange followed by electrophile trapping), the C9 ketone must be protected.[3]

-

Method: Acetalization is difficult due to steric strain.[1][2]

-

Alternative: Reduce to the alcohol (9-fluorenol) using

, perform the coupling, then re-oxidize with PCC or Swern conditions.[3]

Common Failure Modes

-

Debromination (Hydrodehalogenation):

-

Incomplete Conversion:

References

-

Suzuki-Miyaura Coupling Mechanism & Conditions Organic Chemistry Portal.[1][2] "Suzuki Coupling."[1][2][4][9][10] [Link]

-

Buchwald-Hartwig Amination Protocols Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[1][2][6][8] [Link]

-

Synthesis of Fluorenone Derivatives for OLEDs ResearchGate / Elsevier.[1][2] "Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials."[1][2] (Contextualizing the utility of bromofluorenones). [Link]

-

Chemical Properties of 3-Bromo-9H-fluoren-9-one PubChem. "3-Bromo-9H-fluoren-9-one Compound Summary." [Link]

-

General Fluorenone Synthesis via Pd-Catalysis RSC Advances. "Palladium-catalyzed synthesis of fluorenones."[1][2][7][11][12][13] [Link]

Sources

- 1. 9-Fluorenone | 486-25-9 [chemicalbook.com]

- 2. 1-Bromo-9H-fluoren-9-one | C13H7BrO | CID 277068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Synthesis of substituted azafluorenones from dihalogeno diaryl ketones by palladium-catalyzed auto-tandem processes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium-catalyzed synthesis of fluoreones from bis(2-bromophenyl)methanols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Electrochemical Profiling & Applications of 3-Bromo-9H-fluoren-9-one

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-Bromo-9H-fluoren-9-one (3-Br-Fluorenone) acts as a critical bifunctional scaffold in both pharmaceutical design and organic electronics. Unlike its more common isomer, 2-bromo-9-fluorenone, the 3-bromo derivative places the halogen in a position meta to the carbonyl bridgehead relative to the biphenyl linkage. This structural nuance subtly alters its electronic landscape, affecting both its metabolic stability in drug candidates and its LUMO energy levels in electron transport materials.

This guide moves beyond basic characterization, providing a mechanistic deep-dive into the redox behaviors that define this molecule's utility. We will explore its dual-pathway electrochemistry: the reversible cycling of the carbonyl group and the irreversible cleavage of the carbon-bromine bond.

Key Chemical Properties

| Property | Value / Characteristic | Relevance |

| CAS Number | 2041-19-2 | Identification |

| Molecular Formula | C₁₃H₇BrO | Stoichiometry calculations |

| Electronic Nature | Electron-Deficient (EWG) | n-Type semiconductor precursor |

| Key Moieties | Carbonyl (C=O), Aryl Bromide (C-Br) | Redox center vs. Synthetic handle |

| Primary Redox Event | C=O + e⁻ ⇌ [C-O][1]•⁻ | Reversible radical anion formation |

Fundamental Electrochemistry

Understanding the voltammetric profile of 3-Br-Fluorenone requires dissecting the competition between two distinct electrochemical events.

The Inductive Effect & Reduction Potentials

The fluorenone core undergoes a well-defined one-electron reduction to form a stable radical anion. The presence of the bromine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I effect).

-

Unsubstituted Fluorenone: Ered ≈ -1.29 V vs. SCE (in DMF).

-

3-Br-Fluorenone: The -I effect stabilizes the incoming electron, shifting the reduction potential to a more positive value (easier to reduce), estimated between -1.15 V and -1.25 V vs. SCE .

Expert Insight: Unlike the 2-position, which allows for direct resonance interaction with the carbonyl system, the 3-position is electronically distinct. This often results in a radical anion that is slightly less stabilized by resonance but still benefits from inductive stabilization, affecting the lifetime of the radical species.

Mechanism of Reduction (The E-C-E vs. E-E Pathway)

In aprotic media (e.g., Acetonitrile, DMF), the reduction follows a specific pathway.

-

First Reduction (E1): Reversible formation of the radical anion.

-

Second Reduction (E2): Formation of the dianion (often chemically reversible).

-

Side Reaction (C1): If the potential is driven too negative, or if proton sources are present, the C-Br bond becomes labile. The radical anion can undergo intramolecular electron transfer to the C-Br bond, leading to reductive dehalogenation (cleavage of Br⁻).

Visualization: Redox Pathways

The following diagram illustrates the bifurcation between stable redox cycling (useful for batteries/mediators) and degradative cleavage (useful for synthesis).

Caption: Electrochemical pathways of 3-Br-Fluorenone showing reversible redox cycling (blue/yellow) and irreversible dehalogenation (red).

Synthetic & Pharmaceutical Applications[1][2][4][5][6][9]

Drug Development: Metabolic Prediction

In medicinal chemistry, the fluorenone scaffold appears in antivirals (e.g., Tilorone analogs) and kinase inhibitors.

-

The 3-Br Handle: This position is frequently used for Buchwald-Hartwig aminations to introduce solubilizing basic side chains.

-

Redox Toxicity: The electrochemical potential (E1/2) correlates with the likelihood of in vivo reduction by P450 reductases. If the potential is too positive (too easy to reduce), the drug may undergo "redox cycling," generating superoxide radicals and causing cardiotoxicity.

-

Protocol: Use the CV data to ensure the reduction potential remains below the threshold for spontaneous biological reduction (typically < -0.5 V vs SHE).

-

Materials Science: n-Type Semiconductors

Fluorenones are precursors for electron-transport layers in OLEDs.

-

The 3-Br derivative allows for polymerization or coupling to extend conjugation.

-

LUMO Engineering: The bromine lowers the LUMO level, improving electron injection from cathodes.

Experimental Protocols

Standard Cyclic Voltammetry (CV) Setup

This protocol is designed to validate the stability of the radical anion, a critical quality attribute for material applications.

Reagents:

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF). Note: DMF provides a wider cathodic window.

-

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆).[2]

-

Analyte: 1.0 mM 3-Bromo-9H-fluoren-9-one.

-

Internal Standard: Ferrocene (Fc).

Electrodes:

-

Working: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

-

Counter: Platinum wire.

-

Reference: Ag/Ag⁺ (0.01 M AgNO₃ in MeCN).

Methodology:

-

Purging: Sparge the cell with high-purity Argon for 10 minutes. Oxygen is an electron trap and will quench the fluorenone radical anion, leading to erroneous irreversibility.

-

Blank Scan: Cycle the potential from 0 V to -2.0 V to ensure solvent purity.

-

Analyte Scan: Add substrate. Scan from 0 V → -2.2 V → 0 V.

-

Rate Variation: Perform scans at 50, 100, 200, and 500 mV/s.

-

Validation: A plot of Peak Current (

) vs. Square Root of Scan Rate (

-

Bulk Electrolysis (Synthesis Mode)

To synthesize the dehalogenated product or a pinacol derivative.

-

Cell: H-type cell separated by a glass frit.

-

Cathode: Large surface area Carbon Felt or Mercury Pool.

-

Potential: Set potential 100 mV more negative than the first reduction peak (Epc).

-

Monitoring: Monitor charge passed (Coulometry). The reaction is complete when current drops to <5% of initial value.

Visualization: Experimental Workflow

Caption: Decision tree for characterizing 3-Br-Fluorenone electrochemical stability.

Data Summary & Reference Values

The following table summarizes expected electrochemical values based on structural analogs and inductive principles.

| Parameter | Value (Approx.) | Conditions | Notes |

| E₁ (Red) | -1.20 V vs SCE | DMF, 0.1M TBAPF₆ | Reversible (Radical Anion) |

| E₂ (Red) | -1.85 V vs SCE | DMF, 0.1M TBAPF₆ | Quasi-reversible (Dianion) |

| HOMO/LUMO Gap | ~ 2.8 eV | Optical/CV | Determined by onset potential |

| Diffusion Coeff (D) | ~ 1.0 x 10⁻⁵ cm²/s | MeCN | Typical for fluorenones |

References

-

Gennaro, A., et al. "Estimation of Standard Reduction Potentials of Halogen Atoms and Alkyl Halides."[3] Journal of Physical Chemistry A, 2004.

-

Loutfy, R. O., et al. "Electrochemical reduction of fluorenone derivatives in aprotic media." Canadian Journal of Chemistry, 1984.

-

PubChem Compound Summary. "3-Bromo-9-fluorenone." National Center for Biotechnology Information.

-

Zhang, X., et al. "Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation."[4] Green Chemistry, 2011.[4]

Sources

- 1. WO2017177531A1 - Method for preparing 9-fluorenone from fluorene - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.anu.edu.au [rsc.anu.edu.au]

- 4. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Safety & Handling Guide: 3-Bromo-9H-fluoren-9-one

Executive Summary: The Operational Context

3-Bromo-9H-fluoren-9-one (CAS: 2041-19-2) is a critical intermediate in the synthesis of organic semiconductors, pharmaceuticals, and functionalized pi-conjugated systems. While often categorized generically as an "irritant," its halogenated fluorenone core presents specific physicochemical risks—particularly regarding lipophilicity and persistence—that standard safety data sheets (SDS) often understate.

This guide moves beyond compliance checkboxes. It establishes a Self-Validating Safety Protocol (SVSP) for researchers handling this compound, grounding every procedure in the molecule's specific structure-activity relationship (SAR).

Chemical Intelligence & Physicochemical Profile

Understanding the physical state is the first line of defense. The bromine substituent at the C3 position increases the molecular weight and lipophilicity compared to the parent fluorenone, altering its bioavailability and skin permeation potential.

Table 1: Critical Physicochemical Properties

| Property | Value / Description | Operational Implication |

| CAS Number | 2041-19-2 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₃H₈BrO | Halogenated aromatic ketone. |

| Molecular Weight | 259.10 g/mol | Heavy vapor potential is low; dust is the primary airborne risk. |

| Appearance | Yellow to orange crystalline powder | Visual contamination is easily detectable. |

| Melting Point | 80–85 °C (176–185 °F) | Solid at RT; low risk of melt during standard handling. |

| Flash Point | ~163 °C (325 °F) | High thermal stability; low flammability risk under normal conditions.[1] |

| Solubility | Insoluble in water; Soluble in DCM, Chloroform | Critical: Wash skin with soap/PEG, not just water. |

| LogPow | ~3.9 (Predicted) | High lipophilicity; potential for bioaccumulation/skin absorption. |

Data synthesized from PubChem and TCI Chemicals specifications [1, 2].

Hazard Architecture & Toxicology

GHS Classification & Mechanistic Insight

Signal Word: WARNING [2][3][4]

| Hazard Code | Description | Mechanistic Insight (The "Why") |

| H315 | Causes skin irritation | The lipophilic fluorenone core penetrates the stratum corneum; the ketone group can form Schiff bases with skin proteins, causing contact dermatitis. |

| H319 | Causes serious eye irritation | Crystalline dust acts as a mechanical abrasive; chemical irritation stems from mucosal interaction with the brominated ring. |

| H335 | May cause respiratory irritation | Fine particulates (<10µm) can lodge in bronchial tissues, inducing inflammatory response. |

| H411 | Toxic to aquatic life (Chronic) | Halogenated aromatics are recalcitrant to hydrolysis, leading to persistence in water systems. |

The "Analogue" Risk Assessment

Specific toxicological data (LD50) for the 3-bromo derivative is sparse. As a Senior Scientist, I apply Read-Across Toxicology :

-

Parent Compound (9-Fluorenone): Has shown equivocal tumorigenic agents in rat studies [3].[5]

-

Effect of Bromination: The addition of bromine generally increases metabolic stability and lipophilicity, potentially increasing the biological half-life compared to the parent compound. Treat this compound as a potential sensitizer and chronic aquatic toxin.

Operational Safety Control: Hierarchy of Defense

We do not rely on PPE alone. We engineer the risk out of the workflow.

Diagram 1: Risk Management Decision Tree

This logic flow ensures that engineering controls are prioritized before personal protective equipment.

Caption: Operational decision tree prioritizing engineering controls based on quantity thresholds.

Experimental Protocol: Safe Synthesis Workflow

Context: The most common application of 3-Bromo-9H-fluoren-9-one is as an electrophile in Suzuki-Miyaura Cross-Coupling . This reaction involves palladium catalysts and boronic acids.

Protocol: Suzuki Coupling with Safety Checkpoints

Objective: Couple 3-Bromo-9H-fluoren-9-one with Phenylboronic acid.

-

Preparation (The "Dry" Phase):

-

Solvent Degassing:

-

Catalyst Addition:

-

Reaction Monitoring:

-

Workup (The Critical Exposure Point):

-

Hazard:[2][3][6][7][8][9] Extraction involves shaking separatory funnels (pressure buildup) and potential skin contact with the brominated product solution.

-

Control: Vent separatory funnel frequently. Wear double nitrile gloves . Treat the aqueous waste as halogenated hazardous waste (due to trace product) and heavy metal waste (Pd).

-

Emergency Response & Waste Management

Acute Exposure Response

-

Eye Contact: Immediately flush with water for 15 minutes .[1][10][9][11] Lifting eyelids is crucial as particulates can trap under the lid. Consult an ophthalmologist [4].

-

Skin Contact: Do NOT use ethanol or organic solvents to wash the skin; this increases permeability. Wash with copious soap and water.[5][10]

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Containment (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don N95 respirator, goggles, and double gloves.

-

Contain: Do not dry sweep (creates dust). Use a HEPA vacuum or wet sweeping method (dampen with water/surfactant).

-

Disposal: Place in a sealed container labeled "Toxic Solid - Halogenated."

Diagram 2: Emergency Response Logic

Caption: Immediate action protocol for acute exposure scenarios.

Storage & Stability

-

Conditions: Store in a cool, dry place. Keep container tightly closed.

-

Incompatibilities: Strong oxidizing agents.

-

Shelf Life: Stable under recommended storage conditions. Re-test purity (TLC/NMR) if stored >1 year, as slow debromination or oxidation can occur in presence of light/moisture.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 251999, 3-Bromo-9H-fluoren-9-one. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Bromo-9H-fluoren-9-one | C13H7BrO | CID 251999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 2041-19-2|3-Bromo-9H-fluoren-9-one|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Bromo-9H-fluoren-9-one: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-9H-fluoren-9-one is a halogenated derivative of the polycyclic aromatic hydrocarbon 9-fluorenone. The rigid, planar fluorene core, combined with the reactive bromine handle, makes this molecule a versatile and valuable building block in the synthesis of complex organic materials and pharmacologically active compounds. Its unique electronic and photophysical properties have positioned it as a key intermediate in the development of materials for organic light-emitting diodes (OLEDs) and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of the discovery, synthesis, characterization, and key applications of 3-Bromo-9H-fluoren-9-one, offering insights for researchers and professionals in organic synthesis, materials science, and drug development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of 3-Bromo-9H-fluoren-9-one is essential for its application and for the characterization of its downstream products.

| Property | Value |

| Molecular Formula | C₁₃H₇BrO |

| Molecular Weight | 259.10 g/mol [1] |

| CAS Number | 2041-19-2[1] |

| Appearance | Light yellow to greenish-yellow solid |

| Melting Point | 188-190 °C |

| Boiling Point | 391.3 ± 21.0 °C (Predicted) |

| Density | 1.609 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in many organic solvents. |

| Storage | Sealed in a dry, room temperature environment. |

| InChI | InChI=1S/C13H7BrO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H[1] |

| InChIKey | XWRAQISPRVFAQK-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)Br[1] |

| ¹³C NMR Spectrum | Data available from Aldrich Chemical Company, Inc.[1] |

| GC-MS | Spectrum available.[1] |

| FTIR Spectra | Data available (KBr wafer).[1] |

Discovery and History

Early work on the synthesis of brominated fluorenones was documented in the mid-20th century. For instance, the synthesis of various bromofluorenones was explored as intermediates for other functionalized fluorene derivatives. A 1963 article in the Bulletin of the Chemical Society of Japan provides some observations on the synthesis of 3-Bromofluorenone, indicating its existence and study within the chemical community by that time.[2] The development of synthetic protocols for fluorenones, in general, has been a continuous area of research since 1931, with a wide array of classical and modern methods being established.[3]

The primary synthetic routes to substituted fluorenones, including 3-Bromo-9H-fluoren-9-one, have historically involved two main strategies: the bromination of the pre-formed fluorenone core or the cyclization of appropriately substituted biphenyl precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 3-Bromo-9H-fluoren-9-one

The synthesis of 3-Bromo-9H-fluoren-9-one can be approached through several strategic pathways. The two most common and practical routes involve the direct oxidation of 3-bromofluorene or the diazotization of 3-aminofluoren-9-one followed by a Sandmeyer reaction.

Method 1: Oxidation of 3-Bromofluorene

This method is a straightforward approach that leverages the readily available 3-bromofluorene as the starting material. The oxidation of the methylene bridge at the 9-position of the fluorene ring system yields the corresponding ketone.

Figure 1: General workflow for the synthesis of 3-Bromo-9H-fluoren-9-one via oxidation of 3-bromofluorene.

Expert Insights: The choice of oxidizing agent is critical for the success of this reaction. While strong oxidizing agents like chromium trioxide (CrO₃) can be effective, they generate hazardous chromium waste. A greener and often high-yielding alternative is the use of a base, such as potassium hydroxide (KOH), in a suitable solvent like tetrahydrofuran (THF) with air as the oxidant.[4] This method is advantageous due to its mild reaction conditions, simple workup, and reduced environmental impact.[4] The base facilitates the deprotonation of the acidic C-9 proton of the fluorene, forming a carbanion that is then oxidized by atmospheric oxygen.

Detailed Experimental Protocol (Adapted from a general method for fluorenone synthesis[4]):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromofluorene (1 equivalent) in tetrahydrofuran (THF).

-

Addition of Base: Add potassium hydroxide (KOH) (1-1.5 equivalents) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature, open to the atmosphere (or with an air inlet), for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the THF.

-

Purification: Wash the resulting crude solid with water to remove any remaining KOH. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-Bromo-9H-fluoren-9-one.

Method 2: Sandmeyer Reaction of 3-Aminofluoren-9-one

This classic transformation in aromatic chemistry provides an alternative route to 3-Bromo-9H-fluoren-9-one, starting from 3-aminofluoren-9-one. The process involves two key steps: the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with a bromide ion, typically catalyzed by a copper(I) salt.

Figure 2: General workflow for the synthesis of 3-Bromo-9H-fluoren-9-one via the Sandmeyer reaction.

Expert Insights: The diazotization step is highly sensitive to temperature and must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The choice of acid is also important; using hydrobromic acid (HBr) provides the necessary acidic environment and the bromide counter-ion for the subsequent Sandmeyer reaction. The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution, where copper(I) bromide (CuBr) acts as a catalyst to facilitate the displacement of the dinitrogen gas and the introduction of the bromine atom onto the aromatic ring.

Detailed Experimental Protocol (General procedure for Sandmeyer reaction):

-

Diazotization:

-

Suspend 3-aminofluoren-9-one (1 equivalent) in a mixture of hydrobromic acid (HBr) and water at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1-1.2 equivalents) in water, keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (catalytic to stoichiometric amount) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Pour the reaction mixture into water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Bromo-9H-fluoren-9-one.

-

Applications of 3-Bromo-9H-fluoren-9-one

The strategic placement of the bromine atom on the fluorenone core makes 3-Bromo-9H-fluoren-9-one a highly valuable intermediate for the synthesis of more complex molecules with tailored properties for various applications.

In Organic Electronics and Materials Science

The fluorene moiety is a well-established building block for organic electronic materials due to its high photoluminescence quantum yield, good charge transport characteristics, and excellent thermal stability. The bromine atom in 3-Bromo-9H-fluoren-9-one serves as a versatile reactive site for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the facile introduction of various functional groups to extend the π-conjugation, tune the electronic energy levels, and modify the charge-transporting properties of the resulting materials.

Derivatives of 3-Bromo-9H-fluoren-9-one are utilized in the development of:

-

Host Materials for OLEDs: The rigid and thermally stable spirobifluorene structure, often synthesized from brominated fluorene precursors, is highly advantageous in OLED devices, contributing to improved thin-film morphology and enhanced operational longevity.[5]

-

Hole-Transporting Materials (HTMs): The fluorene core is incorporated into HTMs for perovskite solar cells and OLEDs. The ability to functionalize the 3-position allows for the synthesis of materials with optimized energy levels for efficient hole injection and transport.[6]

-

Emissive Materials: By coupling with other aromatic or heterocyclic moieties, the emission color and efficiency of the resulting fluorene-based materials can be precisely controlled.

In Medicinal Chemistry and Drug Development

The fluorene scaffold is present in a number of biologically active compounds, exhibiting a range of pharmacological activities including antibiotic, anticancer, antiviral, and neuromodulatory effects.[3] 3-Bromo-9H-fluoren-9-one can serve as a starting point for the synthesis of novel drug candidates. The bromine atom can be displaced or used as a handle to introduce pharmacophoric groups. For example, fluorenone derivatives are used in the synthesis of antimalarial drugs.[3] The introduction of a bromine atom provides a site for further molecular elaboration to optimize the biological activity and pharmacokinetic properties of potential drug molecules.

Conclusion

3-Bromo-9H-fluoren-9-one is a pivotal chemical intermediate with a rich history rooted in the development of fluorene chemistry. Its synthesis, achievable through robust and adaptable methods like the oxidation of 3-bromofluorene or the Sandmeyer reaction of 3-aminofluoren-9-one, provides access to a versatile building block for advanced applications. The unique combination of the fluorenone core's inherent properties and the reactivity of the bromine substituent makes it an indispensable tool for researchers and professionals in the fields of organic electronics, materials science, and medicinal chemistry. As the demand for novel, high-performance organic materials and complex drug molecules continues to grow, the importance of 3-Bromo-9H-fluoren-9-one as a key synthetic precursor is set to expand further.

References

-

MDPI. (2021). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Organics, 2(1), 30-41. [Link]

-

ResearchGate. (2021). Synthesis of 3-bromo derivatives of flavones. Retrieved January 30, 2026, from [Link].

- Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 24).

- Google Patents. (n.d.). CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound.

-

PubChem. (n.d.). 3-Bromo-9H-fluoren-9-one. Retrieved January 30, 2026, from [Link].

-

ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. Retrieved January 30, 2026, from [Link].

-

ACS Publications. (2021). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. Accounts of Chemical Research, 54(15), 3245-3257. [Link]

-

JOCPR. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Retrieved January 30, 2026, from [Link].

-

Suzuki, K., & Momoi, M. (1963). Some Observations on the Synthesis of 3-Bromofluorenone. Bulletin of the Chemical Society of Japan, 36(12), 1693-1693. [Link]

Sources

- 1. 3-Bromo-9H-fluoren-9-one | C13H7BrO | CID 251999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 5. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

3-Bromo-9H-fluoren-9-one: The "Meta-Conjugation" Scaffold for Advanced Materials

Topic: 3-Bromo-9H-fluoren-9-one: Isomeric Precision in Optoelectronic Scaffolding Content Type: Technical Whitepaper / Synthetic Guide Audience: Senior Synthetic Chemists, OLED Materials Engineers, and Medicinal Chemists.

Executive Summary: The Isomeric Advantage

In the architecture of organic semiconductors and bioactive heterocycles, the fluorenone core is ubiquitous. However, the 3-bromo-9H-fluoren-9-one (CAS 2041-19-2) isomer represents a critical divergence from the more common 2-bromo analogue. While 2-substitution extends conjugation linearly (para-like relative to the biphenyl linkage), 3-substitution introduces a meta-conjugation pathway .

For OLED applications, this structural nuance is paramount: it limits the conjugation length, thereby maintaining a higher Triplet Energy (ET) . This makes the 3-bromo isomer the preferred building block for synthesizing phosphorescent host materials and Thermally Activated Delayed Fluorescence (TADF) emitters, where preventing reverse energy transfer is essential. This guide details the synthesis, reactivity, and application of this high-value scaffold.[1][2][3]

Structural Analysis & Reactivity Profile[4]

The molecule possesses two orthogonal reactive handles, allowing for sequential, programmable functionalization.

| Feature | Position | Reactivity Mode | Key Application |

| Electrophilic Handle | C3-Br | Pd/Ni-catalyzed Cross-Coupling | Extension of the aromatic core; introduction of charge-transport moieties (e.g., carbazoles, amines). |

| Nucleophilic Target | C9=O | 1,2-Addition (Grignard/Lithium) | Formation of Spiro-bifluorenes (morphological stability); condensation to hydrazones. |

| Electronic Effect | Meta-Link | Conjugation Interruption | High-gap host materials; blue emitters. |

Diagram 1: Orthogonal Reactivity Map

This diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

Caption: Orthogonal functionalization vectors: C9 (Red) for spiro-cyclization and C3 (Green/Yellow) for cross-coupling.

Synthesis of the Core Block[5][6]

Critical Distinction: Direct bromination of fluorenone typically yields the 2-bromo or 2,7-dibromo isomers due to the directing effects of the biphenyl system. Accessing the 3-bromo isomer requires a specific "oxidation-last" approach or ring-closure strategy.

Protocol: Aerobic Oxidation of 3-Bromo-9H-fluorene

The most reliable industrial route involves the base-mediated oxidation of 3-bromo-9H-fluorene. This method avoids heavy metal oxidants (CrVI) and ensures high regiochemical purity.

Reagents:

-

Substrate: 3-Bromo-9H-fluorene (1.0 eq)

-

Solvent: THF (Tetrahydrofuran)[4]

-

Base: KOH (powdered)

-

Oxidant: Air (O2)

-

Catalyst: PEG-400 (Phase Transfer Catalyst - optional but recommended)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a vigorous stirrer, dissolve 3-bromo-9H-fluorene (10 g) in THF (50 mL).

-

Base Addition: Add powdered KOH (2.5 eq) and PEG-400 (5 mol%). The solution may darken, indicating deprotonation at the C9 position (fluorenyl anion formation).

-

Oxidation: Stir the mixture vigorously at room temperature under an open air atmosphere (or bubble O2 for faster kinetics). The reaction typically completes in 2–4 hours.

-

Quench & Workup: Pour the reaction mixture into ice water (200 mL). The product, 3-bromo-9H-fluoren-9-one, is yellow and hydrophobic.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Toluene to achieve >99% purity (HPLC).

-

Target Melting Point: 162–166 °C [1].

-

Case Study: Synthesis of 3-Bromo-9,9'-Spirobifluorene

Application: This is the primary intermediate for "Spiro" OLED hosts.[1] The spiro-linkage prevents π-stacking (crystallization) in thin films, while the 3-bromo position allows for the attachment of electron-transporting units (e.g., triazine) or hole-transporting units (e.g., carbazole).

Workflow Diagram

Caption: Synthesis of the OLED host precursor 3-Bromo-9,9'-spirobifluorene via Grignard addition and acid-mediated ring closure.

Detailed Protocol [Based on Adapted Literature Methods]

Step 1: Grignard Addition

-

Preparation: Generate 2-biphenylmagnesium bromide from 2-bromobiphenyl (1.2 eq) and Mg turnings in anhydrous THF.

-

Addition: Cool the Grignard solution to 0°C. Add a solution of 3-bromo-9H-fluoren-9-one (1.0 eq) in THF dropwise.

-

Reaction: Allow to warm to RT and reflux for 12 hours. The carbonyl C9 is attacked, forming the tertiary alcohol (9-(biphenyl-2-yl)-3-bromo-9H-fluoren-9-ol).

-

Workup: Quench with saturated NH4Cl. Extract with DCM. Evaporate solvent. Do not purify extensively; proceed to cyclization.

Step 2: Spiro-Cyclization (The Critical Step)

-

Solvent System: Dissolve the crude alcohol in Glacial Acetic Acid (AcOH).

-

Catalyst: Add concentrated HCl (catalytic amount) or Methanesulfonic acid.

-

Reflux: Heat to reflux (118°C). The acid catalyzes the elimination of the hydroxyl group to form a carbocation, which undergoes intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts) to close the spiro ring.

-

Isolation: Pour into water. The spiro-compound precipitates as a white/off-white solid.

-

Validation:

Comparative Data: 2-Br vs. 3-Br Isomers[12]

The following table highlights why the 3-bromo isomer is selected for high-energy triplet hosts.

| Property | 2-Bromo-Fluorene Derivatives | 3-Bromo-Fluorene Derivatives | Impact on OLED |

| Conjugation Path | Para-conjugation (Linear) | Meta-conjugation (Cross) | 3-Br retains higher Triplet Energy (ET). |

| UV-Vis Absorption | Red-shifted (Lower Gap) | Blue-shifted (Higher Gap) | 3-Br is better for Blue/Green Hosts. |

| Steric Environment | Unhindered | Slightly Hindered | 3-Br reduces intermolecular aggregation. |

| Synthetic Access | Direct Bromination (Easy) | Indirect/Oxidation (Harder) | 3-Br is a higher-value intermediate. |

References

- Poriel, C., & Rault-Berthelot, J. (2021). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Journal of Materials Chemistry C. (Contextual grounding on fluorene isomerism).

-

Ningbo Inno Pharmchem. (2024). Procuring 3-Bromo-9,9'-spirobifluorene: Insights for OLED Material Manufacturers. Retrieved from [Link]

- Li, Z., et al. (2009). Improved, Highly Efficient, and Green Synthesis of Bromofluorenones. (Describes general oxidation protocols adapted for specific isomers).

Sources

- 1. nbinno.com [nbinno.com]

- 2. leapchem.com [leapchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Suzuki coupling reaction of 3-Bromo-9H-fluoren-9-one with arylboronic acids

An In-Depth Technical Guide to the Suzuki Coupling Reaction of 3-Bromo-9H-fluoren-9-one with Arylboronic Acids

For researchers, scientists, and drug development professionals, the synthesis of novel molecular architectures is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds, a critical step in the construction of complex organic molecules.[1][2] This guide provides a detailed exploration of the application of this Nobel Prize-winning reaction to a specific, high-value transformation: the coupling of 3-Bromo-9H-fluoren-9-one with a variety of arylboronic acids.

The resulting 3-aryl-9H-fluoren-9-one scaffold is of significant interest due to the unique photophysical and biological properties of fluorenone derivatives.[3][4] These compounds are foundational in the development of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs), and exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] This document serves as a senior application scientist's guide, blending theoretical understanding with practical, field-proven protocols.

The Underlying Chemistry: Mechanism of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki coupling lies in its catalytic cycle, which masterfully orchestrates the formation of a new C-C bond through a sequence of well-defined steps involving a palladium catalyst.[6][7] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

The catalytic cycle is generally understood to involve three primary stages:

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The aryl halide, in this case, 3-Bromo-9H-fluoren-9-one, undergoes oxidative addition to the Pd(0) species. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a Pd(II) complex.[6][8] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[2]

-

Transmetalation : This is the key bond-forming step where the aryl group is transferred from the organoboron reagent (the arylboronic acid) to the Pd(II) complex.[2] This process is not spontaneous; it requires activation of the boronic acid by a base.[9] The base reacts with the arylboronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the palladium center, displacing the halide.[2][10] The choice of base is critical and can significantly impact the reaction's success.[1]

-

Reductive Elimination : In the final step, the two organic moieties (the fluorenone and the aryl group) on the Pd(II) complex are coupled and eliminated from the metal center. This forms the desired 3-aryl-9H-fluoren-9-one product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[6][11] Bulky, electron-rich phosphine ligands attached to the palladium are known to facilitate this step.[10][11]

Visualizing the Catalytic Cycle

The interplay between the catalyst, substrates, and reagents can be visualized through the following diagram:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a robust, generalized protocol for the Suzuki coupling of 3-Bromo-9H-fluoren-9-one with various arylboronic acids. It is designed to be a starting point, and optimization of parameters such as catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Reagents

| Reagent | Purpose | Typical Grade | Supplier Example |

| 3-Bromo-9H-fluoren-9-one | Aryl Halide Substrate | >98% | Sigma-Aldrich, TCI |

| Arylboronic Acid | Coupling Partner | >97% | Combi-Blocks, Sigma-Aldrich |

| Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Palladium Catalyst/Pre-catalyst & Ligand | >98% | Strem Chemicals, Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, >99% | Fisher Scientific |

| Toluene and Water | Solvent System | Anhydrous Toluene, Degassed DI Water | VWR, Fisher Scientific |

| Ethyl Acetate & Hexanes | Solvents for Workup & Chromatography | ACS Grade | VWR |

| Anhydrous Magnesium Sulfate | Drying Agent | Laboratory Grade | Fisher Scientific |

Equipment

-